1-Methoxy-2-(3-methylcyclopentyl)benzene
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Overview
Description
1-Methoxy-2-(3-methylcyclopentyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a methoxy group and a 3-methylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(3-methylcyclopentyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring is reacted with an electrophile in the presence of a catalyst to introduce the desired substituents. For example, the methoxy group can be introduced using methanol and a strong acid catalyst, while the 3-methylcyclopentyl group can be added using a Friedel-Crafts alkylation reaction with 3-methylcyclopentyl chloride and aluminum chloride as the catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(3-methylcyclopentyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Methoxy-2-(3-methylcyclopentyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(3-methylcyclopentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-methylbenzene: Similar structure but lacks the cyclopentyl group.
1-Methoxy-4-methylbenzene: Similar structure with the methoxy and methyl groups in different positions.
1-Methoxy-2-(2-methylpropyl)benzene: Similar structure with a different alkyl substituent.
Uniqueness
1-Methoxy-2-(3-methylcyclopentyl)benzene is unique due to the presence of the 3-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62730-37-4 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methoxy-2-(3-methylcyclopentyl)benzene |
InChI |
InChI=1S/C13H18O/c1-10-7-8-11(9-10)12-5-3-4-6-13(12)14-2/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
AUNKOIMYEXZERT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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